molecular formula C10H5ClF3N B1361088 2-Chloro-3-(trifluoromethyl)quinoline CAS No. 25199-86-4

2-Chloro-3-(trifluoromethyl)quinoline

Cat. No. B1361088
CAS RN: 25199-86-4
M. Wt: 231.6 g/mol
InChI Key: UHUURLGTUPTFDC-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . The IUPAC name for this compound is 2-chloro-3-(trifluoromethyl)quinoline .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-(trifluoromethyl)quinoline is 1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H . The Canonical SMILES structure is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-(trifluoromethyl)quinoline include a molecular weight of 231.60 g/mol , a topological polar surface area of 12.9 Ų , and a complexity of 231 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Anticancer Studies

  • Synthesis of Tri-Quinoline Moieties : A study by Gayathri et al. (2017) described the synthesis of a novel compound bearing a tri-quinoline moiety, showing higher cytotoxicity against human cervical cancer cells. This compound was synthesized from 2-chloro-3,6-dimethyl quinoline, highlighting the potential of quinoline derivatives in cancer research.

Antifungal and Antibacterial Applications

  • Synthesis of Quinoline Derivatives : A 2010 study by Kategaonkar et al. explored the synthesis of new quinoline derivatives exhibiting significant antifungal and antibacterial activity. This synthesis involved the use of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives.

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Prasanna et al. (2016) studied the use of 2-chloro 3-formyl quinoline as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating its efficiency in protecting against corrosion.

Crystal Structure Analysis

  • Crystallography of Quinoline Compounds : Palani et al. (2004) conducted a crystallographic study of 2-Chloro-3-(beta-nitrovinyl)quinoline due to its medicinal properties, contributing to the understanding of its structural properties.

Photovoltaic Applications

  • Organic-Inorganic Photodiode Fabrication : The study by Zeyada et al. (2016) explored the use of 4H-pyrano[3,2-c]quinoline derivatives in the fabrication of photodiodes, indicating the relevance of quinoline derivatives in photovoltaic technologies.

Safety And Hazards

The safety data sheet for 2-Chloro-3-(trifluoromethyl)quinoline indicates that it may be an irritant . For more detailed safety information, please refer to the material safety data sheet (MSDS) .

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-7(10(12,13)14)5-6-3-1-2-4-8(6)15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUURLGTUPTFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650537
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)quinoline

CAS RN

25199-86-4
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25199-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Cottet, M Marull, O Lefebvre… - European Journal of …, 2003 - Wiley Online Library
As part of a case study, rational strategies for the preparation of all ten 2‐, 3‐, or 4‐pyridinecarboxylic acids and all nine 2‐, 3‐, 4‐, or 8‐quinolinecarboxylic acids bearing trifluoromethyl …
KJ Shaffer - 2010 - mro.massey.ac.nz
This thesis sought to identify ligands which could be used in sensing or sequestering applications for the toxic element beryllium. The overall aim was to search for ligands with tight …
Number of citations: 2 mro.massey.ac.nz

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